Product packaging for AC-Ala-gln-ala-pna(Cat. No.:CAS No. 201677-60-3)

AC-Ala-gln-ala-pna

Cat. No.: B1380604
CAS No.: 201677-60-3
M. Wt: 467.5 g/mol
InChI Key: IVNVJHOYUYZDLX-JEXFAWMMSA-N
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Description

Overview of Chromogenic Peptide Substrates in Protease Enzymology

Chromogenic peptide substrates are synthetic molecules designed to mimic the natural substrates of proteolytic enzymes, known as proteases. diapharma.com These substrates consist of a short sequence of amino acids, typically three to four, linked to a chromophore, a chemical group that produces a colored product when cleaved. haemochrom.de The most common chromophore used is p-nitroaniline (pNA), which is colorless when part of the peptide but releases a distinct yellow color upon hydrolysis by a protease. haemochrom.de

The intensity of the color produced is directly proportional to the enzymatic activity, which can be quantified by measuring the absorbance of light at a specific wavelength, typically 405 nm for pNA. diapharma.comhaemochrom.de This method provides a simple and continuous way to monitor enzyme kinetics. google.com The development of these synthetic substrates in the 1970s was a significant advancement in basic research, particularly in understanding the mechanisms of blood coagulation and fibrinolysis. diapharma.com

The specificity of a protease for its substrate is a key characteristic. While some proteases are highly specific, cleaving only a particular amino acid sequence, many have broader specificity and can hydrolyze various substrates at different rates. haemochrom.de The selectivity of a synthetic substrate refers to how well it is recognized and cleaved by different enzymes. haemochrom.de Researchers can design substrates with specific amino acid sequences to target particular proteases or classes of proteases. tandfonline.com

Significance of AC-Ala-Gln-Ala-pNA as a Model Substrate for Protease Characterization

This compound is a specific chromogenic substrate used to study certain proteases. The peptide sequence, Alanine-Glutamine-Alanine, is recognized and cleaved by specific enzymes. The acetyl group (AC) at the N-terminus and the p-nitroanilide group at the C-terminus make it a useful tool for in vitro assays.

While specific kinetic data for this compound is not widely published, its utility can be understood by examining similar chromogenic substrates. For example, substrates with glutamine at the P1 position (the amino acid immediately preceding the cleavage site) have been shown to be selective for cysteine peptidases of the C1 papain family. nih.gov In one study, the substrate Glp-Phe-Gln-pNA was found to be a more efficient substrate for cathepsin L compared to its alanine-containing counterpart. nih.gov This highlights the importance of the amino acid sequence in determining substrate specificity.

The table below presents data for related chromogenic substrates, illustrating how variations in the peptide sequence affect their interaction with different proteases.

Substrate NameTarget Enzyme(s)Kinetic Parameters
Suc-Ala-Ala-Pro-Lys-pNACathepsin GK_M = 2.75 x 10⁻³ M, k_cat/K_M = 1,483 M⁻¹s⁻¹
MeO-Suc-Ala-Ala-Pro-Val-pNAHuman Neutrophil ElastaseK_M = 0.14 mM, k_cat = 17 s⁻¹, k_cat/K_M = 12 x 10⁴ M⁻¹s⁻¹
Glp-Phe-Gln-pNAPapain family cysteine peptidasesMore specific for cathepsin L than cathepsin B
Boc-Gln-Ala-Arg-pNATrypsin-like enzymesUsed in chromogenic assays for trypsin activity

Rationale for the Academic Investigation of this compound Hydrolysis

The study of the hydrolysis of this compound and similar substrates is fundamental to several areas of biochemical research:

Enzyme Identification and Characterization: By observing which enzymes cleave this compound, researchers can identify and characterize new proteases from various biological sources. The rate of hydrolysis provides information about the enzyme's catalytic efficiency and substrate specificity. diapharma.comhaemochrom.de

Kinetic Studies: The hydrolysis of chromogenic substrates follows Michaelis-Menten kinetics, allowing for the determination of key kinetic parameters such as K_M (Michaelis constant) and k_cat (catalytic rate constant). oaepublish.com These values are crucial for understanding the enzyme's mechanism of action and its affinity for the substrate.

Inhibitor Screening: Chromogenic substrates are widely used in high-throughput screening assays to identify and characterize protease inhibitors. A decrease in the rate of pNA release in the presence of a test compound indicates inhibition of the enzyme. This is a vital tool in drug discovery, as proteases are targets for various diseases.

Diagnostic Applications: Assays using chromogenic substrates have been developed for clinical diagnostics, particularly in the fields of hemostasis and thrombosis. diapharma.com They can be used to measure the activity of specific proteases in biological samples like plasma. haemochrom.de

The controlled, measurable nature of the hydrolysis of substrates like this compound provides a reliable system for investigating the complex roles of proteases in both normal physiology and disease states. The deamination of glutamine to glutamic acid during acid hydrolysis is a known phenomenon that researchers must account for in certain analytical procedures. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H29N7O7 B1380604 AC-Ala-gln-ala-pna CAS No. 201677-60-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-N-[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]pentanediamide;azane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N6O7.H3N/c1-10(21-12(3)26)18(29)24-15(8-9-16(20)27)19(30)22-11(2)17(28)23-13-4-6-14(7-5-13)25(31)32;/h4-7,10-11,15H,8-9H2,1-3H3,(H2,20,27)(H,21,26)(H,22,30)(H,23,28)(H,24,29);1H3/t10-,11-,15-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVNVJHOYUYZDLX-JEXFAWMMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N7O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Synthesis and Structural Validation of Ac Ala Gln Ala Pna

Methodologies for Peptide Backbone Synthesis

The foundational step in producing AC-Ala-Gln-Ala-pNA is the construction of the tripeptide backbone, Alanine-Glutamine-Alanine. Solid-Phase Peptide Synthesis (SPPS) is the predominant methodology for this task, prized for its efficiency and the ease of purification. peptide.com

SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. peptide.combachem.com The most common approach for a peptide like Ala-Gln-Ala is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy. researchgate.net

The general cycle of Fmoc-SPPS proceeds as follows:

Resin Loading: The C-terminal amino acid, in this case, Fmoc-Ala-OH, is anchored to a suitable resin, often a Wang or Rink Amide resin, the latter being used if a C-terminal amide is desired prior to pNA coupling.

Fmoc Deprotection: The temporary Fmoc protecting group on the α-amino group of the resin-bound alanine (B10760859) is removed using a weak base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). peptide.com

Amino Acid Coupling: The next protected amino acid in the sequence, Fmoc-Gln(Trt)-OH (with a trityl protecting group on the side-chain amide to prevent side reactions), is activated and coupled to the newly exposed N-terminus of the resin-bound alanine.

Washing: After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and by-products, a key advantage of the solid-phase approach. bachem.com

Chain Elongation: The deprotection and coupling cycle is repeated with Fmoc-Ala-OH to complete the tripeptide sequence Ala-Gln-Ala attached to the resin.

Achieving high coupling efficiency at each step is critical for the synthesis of a pure peptide. Incomplete reactions can lead to deletion sequences that are difficult to separate from the target peptide. The choice of coupling reagent is a key variable in optimizing the synthesis.

Peptide sequences containing amino acids like Gln can be prone to aggregation during synthesis, which hinders reaction kinetics. sigmaaldrich.com This aggregation arises from inter-chain hydrogen bonding of the growing peptides on the solid support. Strategies to mitigate this include:

Use of Chaotropic Agents: Adding salts like LiCl can disrupt secondary structure formation.

Elevated Temperatures: Performing couplings at higher temperatures can increase reaction rates and disrupt aggregation.

Structure-Disrupting Amino Acid Derivatives: Incorporating pseudoproline dipeptides or Hmb (2-hydroxy-4-methoxybenzyl) protected amino acids can temporarily introduce kinks into the peptide backbone, preventing aggregation. researchgate.netsigmaaldrich.com

A comparison of common coupling reagents used in SPPS is provided below.

Coupling ReagentFull NameActivator TypeAdvantages
HBTU 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphateAminium/UroniumFast reaction times, high efficiency.
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateAminium/UroniumExcellent for sterically hindered couplings, low racemization. researchgate.net
DIC/HOBt N,N'-Diisopropylcarbodiimide / HydroxybenzotriazoleCarbodiimideCost-effective, forms a reactive HOBt ester to suppress side reactions.

Solid-Phase Peptide Synthesis Protocols

Incorporation of the N-Terminal Acetyl (Ac) Group

After the tripeptide sequence is assembled, the N-terminal α-amino group of the final alanine is acetylated. This "capping" step is crucial as the acetyl group often mimics the natural state of proteins and can prevent unwanted degradation by aminopeptidases. rsc.org

Traditionally, acetylation is performed on the resin-bound peptide using acetic anhydride (B1165640) and a non-nucleophilic base like diisopropylethylamine (DIPEA) in DMF. rsc.org However, this method can sometimes result in incomplete acetylation, particularly for sterically hindered or aggregated peptides. rsc.orgresearchgate.net

A more recent and highly efficient method utilizes malonic acid as an acetylating agent. rsc.orgresearchgate.nethuji.ac.il This approach involves the in situ formation of a highly reactive ketene (B1206846) intermediate, which rapidly and efficiently acetylates the terminal amine. This method has been shown to give high yields regardless of the peptide's sequence or conformation. rsc.orghuji.ac.il

Acetylation MethodReagentsMechanismEfficiency
Traditional Acetic Anhydride (Ac₂O), DIPEADirect nucleophilic acyl substitutionSequence-dependent, can be inefficient for difficult sequences. rsc.org
Malonic Acid Malonic Acid, DICIn situ formation of a reactive ketene intermediateHigh yields, mild conditions, independent of peptide sequence. rsc.orgresearchgate.net

Covalent Attachment of the p-Nitroanilide (pNA) Chromophore

The attachment of the p-nitroanilide (pNA) group to the C-terminal carboxyl group of the peptide is a significant challenge. The aromatic amine of p-nitroaniline is a very poor nucleophile, a result of the strong electron-withdrawing effect of the para-nitro group, making direct amide bond formation difficult. beilstein-journals.orgacs.orgacs.org

Several strategies have been developed to overcome this low reactivity:

Solution-Phase Synthesis: The protected peptide acid (e.g., Ac-Ala-Gln(Trt)-Ala-OH) can be cleaved from the resin first. It is then activated in solution and coupled to p-nitroaniline. This is often a low-yield step requiring a large excess of pNA. researchgate.net

Aryl Hydrazine (B178648) Resin Method: A more advanced solid-phase strategy involves synthesizing the peptide on an aryl hydrazine resin. acs.orgacs.orgresearchgate.net After the peptide is fully assembled and N-terminally acetylated, the resin-bound peptide hydrazide is mildly oxidized (e.g., with N-bromosuccinimide) to form a highly reactive acyl diazene (B1210634) intermediate. This intermediate reacts efficiently even with weak nucleophiles like p-nitroaniline to form the desired peptide-pNA conjugate, which is then cleaved from the resin. acs.orgosti.gov

Selenocarboxylate/Azide Amidation: Another novel method involves the in situ formation of a selenocarboxylate intermediate from the protected amino acid, which then undergoes amidation with an azide, a process that is tolerant of common peptide protecting groups and provides excellent yields. beilstein-journals.org

The aryl hydrazine method is particularly effective as it keeps the peptide on the solid support for the difficult pNA coupling step, simplifying purification. acs.orgresearchgate.net

Analytical Approaches for Compound Purity and Sequence Confirmation

Once the crude this compound is synthesized and cleaved from the solid support, it must undergo rigorous purification and characterization to confirm its identity and purity.

Purification: The primary method for purifying the crude peptide is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . This technique separates the target peptide from impurities (such as deletion sequences or incompletely deprotected products) based on hydrophobicity. A gradient of water and acetonitrile, both containing a small amount of trifluoroacetic acid (TFA), is typically used. researchgate.net

Purity Analysis: The purity of the final product is also assessed by analytical RP-HPLC, which should show a single, sharp peak for the desired compound. researchgate.net

Identity Confirmation: Mass Spectrometry (MS) , often Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS), is used to confirm the molecular weight of the compound, ensuring it matches the theoretical mass of this compound. osti.gov

Sequence Confirmation: While often inferred from the controlled nature of SPPS and confirmed by mass, Amino Acid Analysis (AAA) can be performed to verify the correct ratio of the constituent amino acids (2 Ala, 1 Gln). For longer or more complex peptides, N-terminal sequencing (Edman degradation) or tandem mass spectrometry (MS/MS) would be used to confirm the exact sequence. asm.org

Design of this compound Analogs for Structure-Activity Studies

This compound is often used as a substrate to study the activity of specific proteases. To understand the structural features of the peptide that are critical for enzyme recognition and cleavage, analogs are designed and synthesized for Structure-Activity Relationship (SAR) studies. rsc.org The goal is to determine which residues or functional groups are essential for binding and catalysis.

For this compound, SAR studies could explore:

Role of the P1 Residue (Ala): The alanine adjacent to the pNA group (the P1 position in protease substrate nomenclature) can be substituted with other amino acids to probe the enzyme's specificity pocket.

Role of the P2 Residue (Gln): The glutamine side chain can be modified to assess the importance of its hydrogen-bonding capability and length.

Role of the P3 Residue (Ala): The importance of the distal alanine can be tested.

Stereochemistry: Replacing L-amino acids with their D-isomers can reveal the importance of the peptide backbone's stereochemical configuration for enzyme binding. rhhz.net

Below is a table of potential analogs and the rationale for their design.

AnalogModificationRationale for Study
AC-Gly-Gln-Ala-pNA Ala to Gly at P3Probes the importance of the P3 side chain.
AC-Ala-Asn-Ala-pNA Gln to Asn at P2Investigates the effect of side-chain length at the P2 position.
AC-Ala-Gln-Gly-pNA Ala to Gly at P1Determines if a small, non-chiral residue is tolerated at the cleavage site.
AC-Ala-Gln-Val-pNA Ala to Val at P1Assesses the impact of a bulkier, hydrophobic side chain in the P1 pocket.
AC-Ala-Gln-(D-Ala)-pNA L-Ala to D-Ala at P1Examines the stereochemical preference of the enzyme at the cleavage site. rhhz.net
Propionyl-Ala-Gln-Ala-pNA Acetyl to PropionylModifies the N-terminal cap to study its interaction with the enzyme.

By synthesizing these analogs using the methods described above and comparing their rates of enzymatic hydrolysis, researchers can build a detailed model of the enzyme's active site requirements. rsc.orgresearchgate.net

Systematic Amino Acid Substitutions within the P-Site (P1, P2, P3)

The interaction between a protease and its substrate is highly specific, governed by the amino acid residues of the substrate that fit into the corresponding subsites of the enzyme's active site. The residues on the N-terminal side of the scissile bond are denoted as P1, P2, P3, and so on. Systematic substitution of these amino acids in a substrate like this compound is a powerful method to probe the specificity of a target protease.

In the peptide this compound, the P1 residue is Alanine, the P2 residue is Glutamine, and the P3 residue is Alanine. The p-nitroanilide (pNA) group is a chromophore that is released upon cleavage of the amide bond between the P1 residue and the pNA, allowing for spectrophotometric monitoring of enzyme activity. glpbio.com

Research on various proteases has demonstrated the critical role of the P-site residues in determining substrate specificity and the rate of hydrolysis. For instance, studies on serine proteases like elastase have shown that the S1 subsite, which accommodates the P1 residue, is a major determinant of specificity. oup.com Human neutrophil elastase, for example, preferentially cleaves substrates with small, aliphatic amino acids like Alanine or Valine at the P1 position. oup.com

The P2 and P3 positions also contribute significantly to substrate binding and catalysis. For some proteases, the introduction of a Proline at the P2 position can drastically alter the conformation of the peptide backbone and affect binding. The nature of the amino acid at the P3 position can also influence the catalytic efficiency (kcat/Km) of the enzyme. atsjournals.org

The following table summarizes findings from studies on various proteases where systematic amino acid substitutions in peptide substrates, similar in principle to modifying this compound, have been performed to determine enzyme specificity.

EnzymeOriginal P3-P1 SequenceSubstitutionObservationReference
Human Neutrophil Elastase-Ala-Pro-Val-P1: Val → PheDecreased cleavage rate oup.com
Human Neutrophil Elastase-Ala-Pro-Val-P1: Val → LysDecreased cleavage rate oup.com
Subtilisin-Gly-Ala-Leu-P1: Leu → ArgReduced inhibitory activity of a corresponding inhibitor mdpi.com
Subtilisin-Gly-Ala-Leu-P1: Leu → LysReduced inhibitory activity of a corresponding inhibitor mdpi.com
Saliva-associated Protease-Lys-Pro-Gln-P3-P2: Lys-Pro → Gly-GlyDecreased Km value, indicating lower affinity nih.gov
Cathepsin L-Phe-Ala-P1: Ala → GlnHigher specificity constant (kcat/Km) frontiersin.org

These studies underscore the importance of the P-site residues in defining the substrate specificity of proteases. By systematically substituting the Alanine (P3), Glutamine (P2), and Alanine (P1) in this compound, one could similarly map the subsite preferences of a target protease.

Modifications of the N-Terminal Protecting Group

The N-terminal protecting group of a synthetic peptide substrate can influence its properties, including solubility, stability, and interaction with the target enzyme. In this compound, the N-terminus is protected by an acetyl group. This modification is crucial as it neutralizes the positive charge of the N-terminal amino group, which can be important for mimicking a peptide bond within a larger protein and preventing unwanted side reactions. bachem.com

The choice of the N-terminal protecting group is a key aspect of peptide synthesis. In solid-phase peptide synthesis (SPPS), common N-terminal protecting groups include tert-Butyloxycarbonyl (Boc) and 9-Fluorenylmethoxycarbonyl (Fmoc). bachem.com The acetyl group in this compound is typically introduced as the final step on the solid support before cleavage and deprotection of the side chains.

Modifying the N-terminal protecting group can have significant effects on the substrate's utility. For example, replacing the acetyl group with a larger, more hydrophobic group could alter the substrate's solubility and its binding affinity for the enzyme. Conversely, a different protecting group might be chosen to introduce a label for detection or to improve the pharmacokinetic properties of a peptide inhibitor in a therapeutic context.

The table below illustrates various N-terminal modifications and their general purposes in peptide chemistry.

N-Terminal ModificationAbbreviationGeneral PurposeReference
AcetylationAc-Neutralizes N-terminal charge, mimics internal peptide bond, can increase stability. bachem.com bachem.com
FormylationFor-Similar to acetylation, provides a neutral N-terminus. genscript.com
BenzoylBz-Increases hydrophobicity, can aid in purification. researchgate.net researchgate.net
tert-ButyloxycarbonylBoc-Temporary protecting group in SPPS, removed by acid. bachem.com
9-FluorenylmethoxycarbonylFmoc-Temporary protecting group in SPPS, removed by base. bachem.com
BiotinylationBiotin-Allows for high-affinity binding to avidin (B1170675) or streptavidin for detection or purification. bachem.com
Pyroglutamic AcidpGlu or Glp-Forms a cyclic structure, increases resistance to aminopeptidases. bachem.com bachem.com

The selection of the N-terminal protecting group is therefore a critical design element in the synthesis of peptide substrates like this compound, with implications for both the chemical synthesis and the ultimate biological application of the compound.

Enzymatic Hydrolysis and Kinetic Characterization of Ac Ala Gln Ala Pna

Methodologies for Monitoring AC-Ala-Gln-Ala-pNA Cleavage

The enzymatic cleavage of this compound results in the release of p-nitroaniline (pNA), a chromogenic molecule. This property is exploited in various assays to monitor the progress of the enzymatic reaction.

Spectrophotometric Detection of p-Nitroaniline Release

The hydrolysis of the amide bond in this compound by a protease liberates p-nitroaniline (pNA). glpbio.com This product is a yellow-colored compound that absorbs light maximally at a specific wavelength. glpbio.commedchemexpress.com The concentration of released pNA can be quantified by measuring the absorbance of the solution at or near 405-410 nm using a spectrophotometer. glpbio.commedchemexpress.com This method provides a direct and continuous way to monitor the enzymatic reaction, as the increase in absorbance is proportional to the amount of product formed. The molar extinction coefficient of pNA at 410 nm is approximately 13,500 M⁻¹cm⁻¹, allowing for the calculation of the product concentration from the measured absorbance. medchemexpress.com

Development and Optimization of Microplate-Based Assays

For high-throughput screening and analysis of multiple samples simultaneously, microplate-based assays are commonly employed. google.comnih.gov These assays are typically performed in 96-well plates, where each well serves as a miniature reaction vessel. google.comportlandpress.com The reaction mixture, containing the enzyme, the substrate this compound, and a suitable buffer, is added to the wells. nih.gov A microplate reader is then used to measure the absorbance at regular intervals, allowing for the monitoring of pNA release in all wells concurrently. nih.gov

Optimization of these assays involves determining the ideal concentrations of the enzyme and substrate, as well as the optimal pH, temperature, and buffer conditions for the specific enzyme being studied. tandfonline.com For instance, the final volume in each well might be adjusted to a specific amount, such as 200 μl, and the reaction could be carried out at a controlled temperature. glpbio.comnih.gov

Real-Time Kinetic Measurements for Initial Rate Determination

To accurately determine the kinetic parameters of an enzyme, it is crucial to measure the initial rate of the reaction (V₀). This is the rate of the reaction during the early phase when the substrate concentration is not yet a limiting factor and product inhibition is negligible. Real-time kinetic measurements involve continuously monitoring the absorbance change from the moment the reaction is initiated. nih.gov By plotting absorbance versus time, the initial linear portion of the curve represents the initial rate of the reaction. nih.govnih.gov This rate is typically expressed in units of absorbance change per unit time (e.g., mOD/min) and can be converted to molar concentration of product formed per unit time using the Beer-Lambert law. nih.gov

Quantitative Determination of Enzymatic Kinetic Parameters with this compound

Once the initial rates of reaction are determined at various substrate concentrations, the kinetic parameters of the enzyme can be calculated. These parameters provide valuable insights into the enzyme's catalytic efficiency and its affinity for the substrate.

Michaelis-Menten Kinetics Analysis

The relationship between the initial reaction rate (V₀), the substrate concentration ([S]), the maximum reaction rate (Vmax), and the Michaelis constant (Km) is described by the Michaelis-Menten equation. wikipedia.orglibretexts.org

Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate. wikipedia.org

Km is the substrate concentration at which the reaction rate is half of Vmax, and it is an indicator of the enzyme's affinity for the substrate. wikipedia.org A lower Km value generally indicates a higher affinity.

By plotting V₀ against [S], a hyperbolic curve is typically obtained. qmul.ac.uk The data can then be fitted to the Michaelis-Menten equation using non-linear regression analysis to determine the values of Vmax and Km. researchgate.net

Linearization Methods for Kinetic Data

Before the widespread availability of non-linear regression software, several linearization methods were developed to determine Vmax and Km from the Michaelis-Menten equation. These methods transform the hyperbolic Michaelis-Menten plot into a linear graph, from which the kinetic parameters can be more easily extrapolated. While non-linear regression is now considered more accurate, these graphical methods are still useful for data visualization. bgc.ac.inwikipedia.orglibretexts.org

Lineweaver-Burk Plot : This is a double reciprocal plot where 1/V₀ is plotted against 1/[S]. libretexts.org The y-intercept represents 1/Vmax, the x-intercept represents -1/Km, and the slope is Km/Vmax. youtube.com However, this plot can be susceptible to inaccuracies due to the uneven weighting of data points, especially at low substrate concentrations. libretexts.org

Hanes-Woolf Plot : In this plot, [S]/V₀ is plotted against [S]. wikipedia.orgontosight.ai The y-intercept is Km/Vmax, the x-intercept is -Km, and the slope is 1/Vmax. youtube.comontosight.ai This plot is generally considered to be less prone to the distortions seen in the Lineweaver-Burk plot. bgc.ac.in

Eadie-Hofstee Plot : This method involves plotting V₀ against V₀/[S]. wikipedia.orgyoutube.com The y-intercept gives Vmax, the x-intercept is Vmax/Km, and the slope is -Km. youtube.com The Eadie-Hofstee plot gives equal weight to all data points and can be more robust against experimental errors than the Lineweaver-Burk plot. bgc.ac.inlibretexts.org

The following table illustrates hypothetical data from an enzymatic assay using this compound and the corresponding values for the linearization plots.

Substrate Concentration [S] (µM)Initial Velocity V₀ (µmol/min)1/[S] (µM⁻¹)1/V₀ (min/µmol)[S]/V₀ (min)V₀/[S] (µmol/min/µM)
100.50.12200.05
200.80.051.25250.04
401.10.0250.9136.360.0275
801.40.01250.7157.140.0175
1601.60.006250.6251000.01

By analyzing the data from these plots, researchers can derive the key kinetic parameters that characterize the enzymatic hydrolysis of this compound.

Calculation of Specificity Constants (kcat/Km)

The specificity constant, represented as the ratio kcat/Km, is a critical parameter in enzyme kinetics. It provides a measure of how efficiently an enzyme can convert a substrate into a product. This constant is also referred to as the catalytic efficiency of an enzyme. nih.gov The determination of kcat/Km involves measuring the initial rates of hydrolysis at various substrate concentrations. nih.gov These rates are then used to calculate the Michaelis-Menten constant (Km) and the catalytic constant (kcat) through methods like Lineweaver-Burk or Hanes-Woolf plots. nih.govfrontiersin.org

The kcat value represents the turnover number, which is the maximum number of substrate molecules converted to product per enzyme molecule per unit of time. The Km value is the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate. nih.gov Therefore, a higher kcat/Km value signifies greater catalytic efficiency, arising from either a high turnover rate, a strong substrate affinity, or a combination of both. nih.gov

In the context of this compound, the calculation of kcat/Km would involve monitoring the release of p-nitroaniline (pNA) upon enzymatic cleavage. The rate of pNA release, which can be measured spectrophotometrically, is directly proportional to the enzyme's activity. ontosight.aiacs.org By performing kinetic assays at different concentrations of this compound, the values for kcat and Km can be determined, and subsequently, the specificity constant can be calculated. nih.govnih.gov

Specificity Profiling of this compound Against Diverse Protease Classes

Substrate Susceptibility to Serine Peptidases (e.g., trypsin-like, chymotrypsin-like, elastase, cathepsin G)

The susceptibility of this compound to serine peptidases is a key aspect of its characterization. Serine proteases, such as trypsin, chymotrypsin (B1334515), elastase, and cathepsin G, have distinct substrate specificities. For instance, chymotrypsin typically cleaves peptide bonds C-terminal to large hydrophobic residues like phenylalanine, tyrosine, and tryptophan. core.ac.uk Cathepsin G also shows a preference for hydrophobic substrates. eurofinsdiscovery.com

Research indicates that some serine proteases can hydrolyze substrates with similar sequences. For example, synthetic eglin c, a known inhibitor of leukocyte elastase, cathepsin G, and α-chymotrypsin, demonstrates the interaction of these enzymes with peptide sequences. rsc.org Studies on chymotrypsin-like proteinases have utilized various p-nitroanilide substrates to determine kinetic parameters, highlighting the enzyme's preference for certain amino acid sequences. usda.gov The hydrolysis of a substrate like this compound by these enzymes would depend on their ability to recognize and cleave the peptide bonds within this specific sequence. For instance, cathepsin G has been shown to recognize both large hydrophobic and basic side chains at the P1 position. oaepublish.com

Cleavage by Cysteine Peptidases (e.g., papain family, cathepsins B and L)

Cysteine peptidases, such as those from the papain family and cathepsins B and L, represent another major class of proteases. creative-diagnostics.com These enzymes are characterized by a cysteine residue in their active site and are involved in numerous biological processes. creative-diagnostics.com The substrate specificity of cysteine peptidases can be quite distinct from that of serine proteases.

Studies have shown that substrates containing glutamine (Gln) at the P1 position are efficiently cleaved by cysteine peptidases of the C1 papain family. frontiersin.orgfrontiersin.org For example, the substrate Glp-Phe-Gln-pNA is readily hydrolyzed by papain, bromelain, ficin, and cathepsins B and L. frontiersin.orgfrontiersin.org Notably, these glutamine-containing substrates are often not cleaved by serine peptidases like trypsin and chymotrypsin, indicating a degree of selectivity. frontiersin.orgfrontiersin.org The hydrolysis efficiency, as measured by specific activity and kcat/Km values, is often higher for Gln-containing substrates compared to their alanine-containing counterparts when tested with cysteine peptidases. frontiersin.orgfrontiersin.org Cathepsin L, in particular, shows a significantly higher specificity for Gln-containing substrates. frontiersin.orgfrontiersin.org The cleavage of this compound by these enzymes would likely occur at the Gln-Ala bond.

Differentiation from Other Peptidase Substrates (e.g., aminopeptidases, dipeptidases, acylpeptide hydrolases)

The specificity of this compound can be further understood by comparing its hydrolysis with that of substrates for other peptidase types, such as aminopeptidases, dipeptidases, and acylpeptide hydrolases. Aminopeptidases cleave amino acids from the N-terminus of peptides. wur.nlkoreascience.kr Substrates like Ala-pNA are commonly used to assay aminopeptidase (B13392206) activity. ontosight.aiacs.org An N-terminally blocked peptide like this compound would generally be resistant to aminopeptidases.

Dipeptidases cleave dipeptides, and their activity is typically assessed with specific dipeptide substrates. Acylpeptide hydrolases, on the other hand, remove N-acylated amino acids from small peptides and are involved in protein turnover. nih.gov A substrate for acylpeptide hydrolase would typically be an N-acetylated peptide. wur.nl The structure of this compound, with its acetylated N-terminus and internal peptide bonds, makes it a potential substrate for endopeptidases rather than these other classes of peptidases.

Discrimination Between Endopeptidase and Exopeptidase Activities

The structure of this compound allows for the discrimination between endopeptidase and exopeptidase activities. Exopeptidases, which include aminopeptidases and carboxypeptidases, cleave peptide bonds at the ends of a polypeptide chain. taylorandfrancis.comnih.gov Since the N-terminus of this compound is blocked by an acetyl group, it is not a substrate for most aminopeptidases.

Endopeptidases, in contrast, cleave peptide bonds within the interior of a peptide chain. taylorandfrancis.com The hydrolysis of this compound would require the action of an endopeptidase capable of recognizing and cleaving one of the internal peptide bonds (Ala-Gln or Gln-Ala). Cathepsin B is a unique cysteine protease that can exhibit both endopeptidase and exopeptidase (dipeptidyl carboxypeptidase) activity, a feature regulated by a structural element known as the occluding loop. hzdr.denih.gov The specific cleavage pattern of this compound can therefore provide insights into the mode of action of the enzyme being studied.

Environmental Influences on the Enzymatic Hydrolysis of this compound

The enzymatic hydrolysis of this compound is significantly influenced by environmental factors, primarily pH and temperature. These factors affect the stability of the substrate and the catalytic activity of the enzyme. nih.gov

pH: The pH of the reaction environment can alter the ionization state of both the substrate and the enzyme's active site residues, which in turn affects substrate binding and catalysis. nih.gov For peptide substrates, pH can influence the stability of certain amino acid residues; for instance, glutamine can undergo deamidation to glutamic acid, a reaction that can be pH-dependent. royalsocietypublishing.org The optimal pH for enzymatic activity varies widely among different proteases. nkust.edu.tw For example, studies on the trypsin-catalyzed hydrolysis of a similar p-nitroanilide substrate showed a clear pH-dependent profile for both kcat and Km. acs.org Similarly, the activity of other proteases on various substrates is also highly pH-dependent. usda.govscielo.br

Temperature: Temperature affects the rate of enzymatic reactions, with activity generally increasing with temperature up to an optimum point, beyond which the enzyme begins to denature and lose activity. nih.govchula.ac.th The optimal temperature for hydrolysis is specific to each enzyme. nkust.edu.twscielo.br For example, studies on protein hydrolysate preparation have shown that temperature is a critical factor influencing the degree of hydrolysis. scielo.brchula.ac.th

The table below summarizes the kinetic parameters for the hydrolysis of various p-nitroanilide substrates by different peptidases, illustrating the range of activities and specificities.

Table 1: Kinetic Parameters of Various Peptidase Substrates

EnzymeSubstrateKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Optimal pHOptimal Temperature (°C)Reference
T. molitor chymotrypsinSuc-AAPF-pNA1.5936.523,0408.0- usda.gov
T. molitor chymotrypsinSuc-AAPL-pNA0.53.777,5408.0- usda.gov
PapainGlp-Phe-Gln-pNA--High-- frontiersin.orgfrontiersin.org
Cathepsin LGlp-Phe-Gln-pNA--Higher than Ala analog-- frontiersin.orgfrontiersin.org
Cathepsin BGlp-Phe-Gln-pNA--Lower than Cathepsin L-- frontiersin.orgfrontiersin.org
Human Plasma KallikreinAbz-F-R-R-EDDnp--1833-- nih.gov
Human Tissue KallikreinAbz-F-R-A-EDDnp--2852-- nih.gov
Human Tissue KallikreinAbz-F-R-S-EDDnp--4643-- nih.gov
Cathepsin GSuc-Ala-Ala-Pro-Lys-pNA2.75-1483-- oaepublish.com

Compound Names

AbbreviationFull Name
This compoundN-Acetyl-L-alanyl-L-glutaminyl-L-alanyl-p-nitroanilide
pNAp-nitroanilide
Glp-Phe-Gln-pNAPyroglutamyl-phenylalanyl-glutaminyl-p-nitroanilide
Glp-Phe-Ala-pNAPyroglutamyl-phenylalanyl-alanyl-p-nitroanilide
Suc-AAPF-pNASuccinyl-L-alanyl-L-alanyl-L-prolyl-L-phenylalanine-p-nitroanilide
Suc-AAPL-pNASuccinyl-L-alanyl-L-alanyl-L-prolyl-L-leucine-p-nitroanilide
Abz-F-R-R-EDDnpOrtho-aminobenzoyl-phenylalanyl-arginyl-arginyl-N-(ethylenediamine)-2,4-dinitrophenyl amide
Abz-F-R-A-EDDnpOrtho-aminobenzoyl-phenylalanyl-arginyl-alanyl-N-(ethylenediamine)-2,4-dinitrophenyl amide
Abz-F-R-S-EDDnpOrtho-aminobenzoyl-phenylalanyl-arginyl-seryl-N-(ethylenediamine)-2,4-dinitrophenyl amide
Suc-Ala-Ala-Pro-Lys-pNASuccinyl-alanyl-alanyl-prolyl-lysine-p-nitroanilide

pH-Activity Profiles

Specific data on the pH-activity profile for the enzymatic hydrolysis of this compound is not available in the reviewed scientific literature.

Temperature Dependence of Catalytic Efficiency

Specific data on the temperature dependence of the catalytic efficiency for the enzymatic hydrolysis of this compound is not available in the reviewed scientific literature.

Molecular Recognition and Structural Determinants of Ac Ala Gln Ala Pna Cleavage

Analysis of Enzyme Active Site (S-Site) Interactions with the Peptide Moiety (P-Site)

The interaction between an enzyme's active site (S-site) and the peptide substrate (P-site) is fundamental to molecular recognition and catalysis. The active site is a three-dimensional pocket or groove on the enzyme's surface where the substrate binds and the chemical reaction occurs. libretexts.org The specificity of this interaction is determined by the shape, size, and chemical properties of the amino acid residues lining the active site. libretexts.org

In the context of Ac-Ala-Gln-Ala-pNA, the peptide chain Ala-Gln-Ala fits into the corresponding subsites of the enzyme's active site. These subsites are designated S1, S2, S3, and so on, corresponding to the P1, P2, and P3 residues of the substrate. The S1 subsite is generally a primary determinant of specificity, accommodating the amino acid residue N-terminal to the scissile bond. nih.gov For this compound, the P1 residue is Alanine (B10760859).

The interactions between the S-sites and P-sites are typically non-covalent and can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. libretexts.orgnih.gov These interactions orient the substrate correctly within the active site for catalysis to occur. The binding of the substrate can induce conformational changes in the enzyme, a concept known as "induced fit," which can optimize the alignment of catalytic residues and the substrate for the reaction. nih.gov

Role of P1 (Alanine), P2 (Glutamine), and P3 (Alanine) Residues in Enzyme Specificity

The amino acid residues at the P1, P2, and P3 positions of a peptide substrate play a crucial role in determining the specificity of protease cleavage. nih.govacs.org The nature of these residues dictates how well the substrate fits into the enzyme's active site and, consequently, the efficiency of the cleavage.

P1 Residue (Alanine): The P1 residue, which is Alanine in this compound, is often the most critical determinant of substrate specificity as it sits (B43327) in the S1 pocket, immediately adjacent to the cleavage site. nih.gov Many proteases exhibit a strong preference for specific amino acids at the P1 position. For instance, some proteases prefer small, hydrophobic residues like Alanine at the P1 position. nih.govplos.org The size and nature of the S1 pocket will determine which residues can be accommodated.

P2 Residue (Glutamine): The P2 residue, Glutamine in this substrate, interacts with the S2 subsite of the enzyme. The S2 pocket can be a significant contributor to selectivity. nih.gov The side chain of Glutamine, with its amide group, can form specific hydrogen bonds with residues in the S2 pocket, contributing to the binding affinity and proper positioning of the substrate. Some studies have shown that glutamine at the P2 position is favorable for cleavage by certain proteases. nih.gov

The collective interactions of the P1, P2, and P3 residues with their corresponding S-sites create a specific recognition motif that the enzyme uses to identify its target substrates.

Impact of N-Terminal Acetylation on Substrate Recognition and Binding

N-terminal acetylation, the addition of an acetyl group to the N-terminus of a protein or peptide, is a common modification in eukaryotes. nih.govbiorxiv.org This modification neutralizes the positive charge of the N-terminal amino group, making the terminus more hydrophobic. biorxiv.org This change can have significant impacts on protein folding, stability, and interactions. nih.govresearchgate.net

In the context of the synthetic substrate this compound, the N-terminal acetyl group can influence its recognition and binding by proteases in several ways:

Mimicking Natural Substrates: Many intracellular proteins are N-terminally acetylated. biorxiv.org Therefore, an acetylated peptide substrate may more closely mimic the natural substrates of certain proteases, leading to more physiologically relevant kinetic data.

Preventing Exopeptidase Digestion: The acetyl group can block the action of aminopeptidases that would otherwise cleave the peptide from the N-terminus, ensuring that the observed cleavage is due to the specific endopeptidase being studied.

Altering Binding Affinity: The increased hydrophobicity of the N-terminus can affect how the substrate interacts with the enzyme's active site. biorxiv.org For some enzymes, this may lead to enhanced binding affinity, while for others it could be detrimental. The acetyl group can participate in specific hydrophobic or van der Waals interactions within a corresponding pocket of the enzyme.

The decision to use an N-terminally acetylated substrate is often based on the known or predicted properties of the protease under investigation and its natural substrates. nih.gov

Conformational Dynamics of Enzyme-AC-Ala-Gln-Ala-pNA Complexes

Enzymes are not static structures; they are dynamic entities that undergo a range of conformational fluctuations. nih.govugr.es The binding of a substrate like this compound can alter these dynamics, and in turn, the conformational changes are often essential for catalysis. nih.govacs.org

Molecular dynamics (MD) simulations are a powerful tool for studying these conformational changes in enzyme-substrate complexes. researchgate.netresearchgate.net These simulations can reveal how the enzyme and substrate move and interact over time. Key aspects of conformational dynamics include:

Active Site Flexibility: The active site of an enzyme can exhibit flexibility, allowing it to accommodate the substrate and position it for catalysis. nih.gov The binding of this compound may induce a closing of the active site around the substrate, excluding water and creating a microenvironment conducive to the reaction.

Substrate Mobility: The peptide substrate itself is not rigid and can adopt different conformations within the active site. The enzyme-substrate interactions will favor a specific bound conformation that is optimal for cleavage.

Allosteric Effects: Binding of the substrate at the active site can sometimes lead to conformational changes in distant parts of the enzyme. These allosteric changes can be important for regulating enzyme activity.

Understanding the conformational dynamics of the enzyme-Ac-Ala-Gln-Ala-pNA complex provides a more complete picture of the catalytic process than a static structural view alone.

Computational Approaches for Predicting Enzyme-Substrate Interactions (e.g., Molecular Docking, Molecular Dynamics)

Computational methods are invaluable for studying and predicting the interactions between enzymes and substrates like this compound. mdpi.com These approaches complement experimental techniques and can provide detailed, atom-level insights.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand (the substrate) when bound to a receptor (the enzyme) to form a stable complex. mdpi.comfip.org Molecular docking can be used to:

Visualize how this compound fits into the active site of a protease.

Identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the substrate and the enzyme. nih.gov

Estimate the binding affinity of the substrate for the enzyme.

Computational MethodApplication in Studying Enzyme-Substrate InteractionsKey Information Provided
Molecular Docking Predicts the binding mode and affinity of a substrate in an enzyme's active site.Binding pose, interaction types (H-bonds, hydrophobic), binding energy score.
Molecular Dynamics Simulates the time-dependent behavior of the enzyme-substrate complex.Conformational changes, flexibility of active site and substrate, stability of interactions. researchgate.netresearchgate.net

Molecular Dynamics (MD) Simulations: As mentioned previously, MD simulations provide a dynamic view of the enzyme-substrate complex. acs.org By solving Newton's equations of motion for the atoms in the system, MD can track the trajectory of the enzyme and substrate over time. This allows researchers to:

Assess the stability of the docked conformation. frontiersin.org

Observe conformational changes that occur upon substrate binding. acs.org

Analyze the flexibility of different regions of the enzyme and substrate. researchgate.net

Calculate binding free energies, which can be more accurate than docking scores. nih.gov

These computational approaches, often used in combination, are powerful tools for generating hypotheses about enzyme-substrate interactions that can then be tested experimentally. researchgate.net They are essential for a comprehensive understanding of the molecular determinants of this compound cleavage.

Applications of Ac Ala Gln Ala Pna in Biochemical and Enzymological Research

Utilization in Enzyme Purification and Activity Monitoring

The chromogenic nature of AC-Ala-Gln-Ala-pNA makes it an indispensable reagent for tracking the progress of enzyme purification protocols and for the continuous monitoring of enzymatic activity.

Detection of Enzyme Activity in Chromatographic Fractions

During the purification of proteases from complex biological mixtures, techniques such as column chromatography are employed to separate the target enzyme from other proteins and cellular components. As fractions are collected from the chromatography column, a simple and rapid assay is required to identify those containing the active enzyme. This compound provides a convenient method for this purpose.

By adding a small aliquot of each fraction to a solution containing this compound, researchers can quickly identify the fractions exhibiting proteolytic activity through the development of a yellow color, indicative of pNA release. frontiersin.orgfrontiersin.org This allows for the pooling of active fractions for further purification steps. nih.gov The absorbance of the resulting solution can be measured spectrophotometrically to provide a quantitative measure of the enzyme's activity in each fraction. frontiersin.orgfrontiersin.org This method has been successfully used in the purification of various proteases, including those from microbial and animal sources. nih.govtandfonline.com

For instance, in the purification of a serine protease from Vibrio parahaemolyticus, a similar substrate, BOC-Gln-Ala-Arg-AMC, was used to identify active fractions during chromatography. plos.org The change in fluorescence upon cleavage of the substrate allowed for the precise localization of the enzyme. plos.org Similarly, during the purification of a peptidase from jack bean seeds, various p-nitroanilide substrates were used to track enzymatic activity across different purification steps, including anion-exchange and gel filtration chromatography. tandfonline.com

Application in Zymographic Assays

Zymography is a powerful technique that allows for the detection of proteolytic activity directly within a polyacrylamide gel following electrophoresis. This method provides information about the molecular weight of the active protease. While traditional zymography often utilizes large protein substrates like gelatin or casein incorporated into the gel, chromogenic or fluorogenic peptide substrates can also be employed for more specific detection.

Although direct zymographic applications of this compound are not extensively documented in the provided context, the principle is well-established with similar substrates. For example, a fluorogenic substrate, Boc-Gln-Ala-Arg-MCA, has been copolymerized into SDS-polyacrylamide gels to detect trypsin activity. tandfonline.com Following electrophoresis, the gel is incubated in an appropriate buffer, allowing the separated enzyme to renature and cleave the substrate, producing a fluorescent band at the location of the active protease. tandfonline.com This technique demonstrates the potential for incorporating specific peptide substrates like this compound into zymogram gels for the sensitive and specific detection of corresponding proteases. tandfonline.com Zymography has been used to identify proteolytic enzymes in complex samples like human saliva, where multiple protease bands can be visualized. nih.gov

Development of Specific Assays for Target Proteases

The peptide sequence of this compound can be recognized and cleaved by specific proteases. This specificity allows for the development of targeted assays to measure the activity of a particular enzyme, even in the presence of other proteases. The design of such assays relies on the principle that the target protease will preferentially hydrolyze the substrate compared to other enzymes present in the sample.

For example, a study on a serine protease from Vibrio parahaemolyticus, VpSP37, utilized a similar substrate, BOC-Gln-Ala-Arg-AMC, to demonstrate its trypsin-like activity. plos.org The enzyme efficiently cleaved this substrate, while showing no activity towards substrates for elastase or chymotrypsin (B1334515). plos.org This highlights the utility of specific peptide substrates in characterizing the substrate specificity of a newly identified protease.

The development of specific assays is crucial for understanding the biological role of individual proteases and for diagnostic purposes. By tailoring the peptide sequence of the substrate, assays can be designed to be highly selective for a single protease or a specific family of proteases.

Employment in Differential Enzyme Activity Measurements in Complex Biological Samples

A significant application of this compound and similar substrates is the measurement and comparison of protease activity in complex biological samples, such as cell lysates, tissue homogenates, or bodily fluids. researchgate.net These measurements can provide insights into physiological or pathological conditions.

For instance, researchers have used chromogenic substrates to measure and compare acylpeptide hydrolase (APEH) activity in primary rat hepatocyte cultures under different conditions. researchgate.net By monitoring the hydrolysis of a synthetic substrate, they were able to detect specific enhancements in enzyme activity in response to certain treatments. researchgate.net This approach allows for the investigation of how various factors or compounds modulate the activity of specific proteases within a cellular context.

Furthermore, by using a panel of different chromogenic or fluorogenic substrates, it is possible to create a profile of the proteolytic activities present in a biological sample. This "proteolytic signature" can be used to differentiate between different cell types, disease states, or treatment responses. For example, combining the use of Glp-Phe-Gln-pNA with Z-Arg-Arg-pNA allowed for the differential determination of cathepsins L and B in a multi-enzyme complex. frontiersin.orgfrontiersin.org

Screening Platforms for Modulators of Protease Activity (e.g., inhibitors, activators)

The straightforward and quantitative nature of assays using this compound makes them highly suitable for high-throughput screening (HTS) platforms. These platforms are essential for the discovery of novel modulators of protease activity, including inhibitors and activators, which can have therapeutic potential.

In a typical HTS setup, a large library of chemical compounds is tested for its ability to alter the rate of substrate cleavage by the target protease. A decrease in the rate of pNA release indicates the presence of a potential inhibitor, while an increase suggests an activator.

This approach has been widely adopted in drug discovery programs targeting proteases. For example, a chromogenic substrate was used in a spectroscopic assay to investigate the inhibitory potential of newly synthesized compounds against human neutrophil elastase (HNE). oaepublish.com Similarly, a fluorogenic substrate, Boc-Gln-Ala-Arg-AMC, was employed in a high-throughput screening assay to identify inhibitors of the transmembrane protease, serine 2 (TMPRSS2), a key enzyme in viral entry. uantwerpen.be The assay was optimized for use in 384- and 1536-well plates, demonstrating its suitability for large-scale screening campaigns. uantwerpen.be

The table below summarizes the kinetic parameters for the hydrolysis of various p-nitroanilide substrates by different proteases, illustrating the data that can be generated from such screening assays.

ProteaseSubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)Reference
Human Neutrophil ElastaseMeO-Suc-Ala-Ala-Pro-Val-pNA0.1417120,000 oaepublish.com
Proteinase KN-Suc-Ala-Ala-Pro-Leu-pNA1.29-- acs.org
Cathepsin GSuc-Ala-Ala-Pro-Lys-pNA2.75-1,483 oaepublish.com
Vibrio parahaemolyticus VpSP37BOC-Gln-Ala-Arg-AMC0.025-- plos.org

Comparative Analysis of Ac Ala Gln Ala Pna with Other Peptide Pna Substrates

Comparative Kinetic Evaluation Against Other Alanine- and Glutamine-Containing pNA Substrates (e.g., Ac-Ala-pNA, Glp-Phe-Gln-pNA)

A pertinent comparison for AC-Ala-Gln-Ala-pNA is the substrate Glp-Phe-Gln-pNA, which also features a glutamine residue. Research into new substrates for C1 family cysteine peptidases, such as papain and cathepsins, has shown that glutamine-containing substrates can offer improvements over their alanine-containing counterparts. nih.gov For instance, a comparative study of Glp-Phe-Gln-pNA and Glp-Phe-Ala-pNA revealed that the glutamine-containing substrate was hydrolyzed more efficiently by several cysteine peptidases. nih.gov Notably, the superiority of the Gln-containing substrate was most pronounced for cathepsin L, which showed a 4-6 fold higher specificity constant. nih.gov All tested peptidases demonstrated higher specificity constants for Glp-Phe-Gln-pNA compared to Glp-Phe-Ala-pNA. nih.gov

This suggests that the internal glutamine residue in the this compound sequence could confer enhanced reactivity towards certain peptidases, particularly cysteine peptidases, compared to a hypothetical Ac-Ala-Ala-Ala-pNA.

Comparative Kinetic Parameters of Gln- vs. Ala-Containing Substrates for Cysteine Peptidases. nih.gov
EnzymeSubstrateKM (µM)kcat (s⁻¹)kcat/KM (M⁻¹s⁻¹)
Human Cathepsin LGlp-Phe-Gln-pNA150 ± 151.8 ± 0.112,000
Glp-Phe-Ala-pNA350 ± 200.7 ± 0.12,000
Human Cathepsin BGlp-Phe-Gln-pNA250 ± 200.9 ± 0.13,600
Glp-Phe-Ala-pNA400 ± 300.8 ± 0.12,000
PapainGlp-Phe-Gln-pNA100 ± 1010.0 ± 0.5100,000
Glp-Phe-Ala-pNA150 ± 1012.0 ± 0.580,000

On the other hand, simpler substrates like Ac-Ala-pNA (N-acetyl-L-alanine-p-nitroanilide) are also used to assay peptidase activity. researchgate.net However, the presence of a single amino acid residue makes it a substrate for a different subset of enzymes, primarily aminopeptidases that cleave N-terminal residues. Studies on acylpeptide hydrolase (APEH), a serine hydrolase, utilize Ac-Ala-pNA for activity assays. researchgate.net The hydrolysis rates for such simple substrates can vary significantly depending on the enzyme. For this compound, the N-terminal acetyl group is a common feature, but the tripeptide sequence dictates that it would be a substrate for endopeptidases or specific oligopeptidases rather than general aminopeptidases.

Kinetic Parameters for Various p-Nitroanilide Substrates
EnzymeSubstrateKM (mM)kcat (s⁻¹)kcat/KM (M⁻¹s⁻¹)
Human Dipeptidyl Peptidase II Ala-Pro-pNA0.153902,600,000
Human Dipeptidyl Peptidase II Lys-Ala-pNA0.9360400,000
Aqualysin I tandfonline.comSuc-Ala-Ala-Ala-pNA>10--2,200
Trypsin acs.orgZ-Lys-pNA0.5120.47918

Assessment of Substrate Selectivity Relative to Broad-Spectrum pNA Substrates

Substrate selectivity is a critical attribute, determining the specific context in which a substrate can be reliably used. Broad-spectrum substrates are cleaved by a wide range of proteases, making them useful for general activity screening but unsuitable for differentiating specific enzyme activities in complex biological mixtures.

A key advantage of glutamine-containing substrates like Glp-Phe-Gln-pNA is their high selectivity for cysteine peptidases of the C1 family. nih.gov Research has demonstrated that these substrates are efficiently cleaved by cathepsins and papain, but show practically zero hydrolysis by serine peptidases such as subtilisin. nih.gov This selectivity is a significant improvement over some alanine-containing prototypes. For example, while Glp-Phe-Ala-pNA is also primarily a substrate for cysteine peptidases, it can still be cleaved at a very low rate by some serine proteases. nih.gov

In contrast, other peptide substrates are known for their broader activity. For instance, substrates with arginine at the P1 position are often cleaved by trypsin-like serine proteases. A commercially available substrate, Z-Arg-Arg-pNA, is used to specifically measure cathepsin B activity, but its utility in a mixture relies on understanding the relative activities of different enzymes present. nih.gov

Given that this compound contains a glutamine residue, it can be inferred that it would likely exhibit selectivity for cysteine peptidases over other clans, such as serine peptidases. The combination of Glp-Phe-Gln-pNA with Z-Arg-Arg-pNA has been successfully used to differentiate the activity of cathepsin L and cathepsin B in enzyme mixtures. nih.gov This is because cathepsin L is much more efficient at cleaving the Gln-containing substrate, while cathepsin B readily cleaves the Arg-containing one. The specific sequence Ala-Gln-Ala in this compound would determine its preference within the C1 family, but its glutamine content strongly suggests a primary targeting of this peptidase clan.

Elucidation of Structure-Activity Relationships Across Different Peptide-pNA Scaffolds

The interaction between a peptide substrate and an enzyme's active site is governed by specific structural features of the peptide. This structure-activity relationship (SAR) can be understood by considering the amino acid residues at the P1, P2, and P3 positions (N-terminal to the cleavage site) and the nature of the N-terminal protecting group. hzdr.de For this compound, the scissile bond is between the C-terminal alanine (B10760859) and the pNA group, establishing the sequence as P3-Ala, P2-Gln, and P1-Ala.

P1 Position: The P1 residue is a primary determinant of substrate specificity for many proteases. nih.gov In this compound, this position is occupied by alanine. Alanine is a small, neutral amino acid. For some enzymes, like aqualysin I, alanine at the P1 position is highly preferred. tandfonline.com However, for many C1 family cysteine peptidases, larger hydrophobic or basic residues are often favored at P1. The choice of alanine at P1 in this compound would therefore tune its specificity, potentially disfavoring enzymes that require bulkier residues in the S1 subsite.

P2 Position: The P2 residue often plays a crucial role in modulating affinity and catalytic rate. nih.gov In this compound, this position is held by glutamine. As established in the kinetic analysis of Glp-Phe-Gln-pNA, the presence of glutamine can significantly enhance the specificity constant (kcat/KM) for certain cysteine peptidases like cathepsin L. nih.gov The amide side chain of glutamine can form specific hydrogen bonds within the S2 subsite of the enzyme, leading to more favorable binding and/or positioning for catalysis compared to the smaller, non-polar methyl group of alanine.

P3 Position and N-Terminal Group: The P3 residue (alanine) and the N-terminal acetyl (Ac) group also contribute to the substrate's properties. The P3 position interacts with the S3 subsite of the enzyme, where preferences can vary widely. The acetyl group is a small, uncharged protecting group. Compared to larger or charged groups like Succinyl (Suc) or pyroglutamyl (Glp), the acetyl group results in a less polar and potentially less soluble molecule. This can influence the substrate's behavior in aqueous assay buffers and may affect its affinity for the enzyme active site.

Q & A

Q. How can researchers optimize this compound storage to prevent degradation?

  • Methodological Answer : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) to predict shelf life. Store lyophilized peptide at -80°C under argon, and prepare aliquots to avoid freeze-thaw cycles. Validate stability via periodic HPLC-MS checks and report degradation products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.